

Prothioconazole Foliar Spray Application in Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Prothioconazole**

Cat. No.: **B1679736**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinethione class of chemistry. It is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, oilseeds, and pulses. Its mode of action involves the inhibition of sterol biosynthesis in fungi, which disrupts the formation of cell membranes. The efficacy of **prothioconazole** is significantly influenced by the application technique, including the choice of nozzles, spray volume, pressure, and application timing. These notes provide detailed protocols and data from field trials to guide researchers in designing and conducting experiments to evaluate and optimize the performance of **prothioconazole** foliar sprays.

Data from Field Trials

The following tables summarize quantitative data from various field trials investigating the effects of different **prothioconazole** application techniques on disease control, fungicide deposition, and crop yield.

Table 1: Effect of Nozzle Type on Prothioconazole Deposition in Wheat

Nozzle Type	Prothioconazole- desthio Content in Wheat Ears (relative to XR TeeJet)	Prothioconazole- desthio Content in Flag Leaf (relative to XR TeeJet)	Reference
XR TeeJet (Vertically-spraying)	1.00	1.57	[1]
Turbo FloodJet (Sideward-spraying)	1.08	Not Reported	[1]
Turbo TeeJet Duo (Sideward-spraying)	1.30	Not Reported	[1]

Note: Higher values indicate greater deposition of the **prothioconazole** metabolite, **prothioconazole**-desthio.

Table 2: Influence of Aviation Adjuvant on Spray Droplet Density in Wheat Canopy

Canopy Layer	Droplet Density without Adjuvant (droplets/cm ²)	Droplet Density with 1.0% Methylated Vegetable Oil Adjuvant (droplets/cm ²)	Reference
Upper	51.97 - 172.40	65.23 - 242.30	[2]
Middle	18.30 - 70.70	22.10 - 74.90	[2]
Lower	3.90 - 15.90	7.50 - 24.70	[2]

Table 3: Efficacy of Prothioconazole-Based Fungicides on Fusarium Head Blight (FHB) and Wheat Yield

Fungicide Treatment (Active Ingredients)	Application Timing	FHB Severity Reduction (%)	Deoxynivalenol (DON) Reduction (%)	Yield Increase (t/ha)	Reference
Prothioconazole (Proline®)	Beginning of Anthesis (BBCH 61)	39 - 93	40 - 91	0.4 - 5.6	[3]
Prothioconazole + Tebuconazole (Prosaro®)	Beginning of Anthesis (BBCH 61)	39 - 93	40 - 91	0.4 - 5.6	[3]
Prothioconazole 4L Select™	Preventative or Early Disease	Disease Dependant	Not Reported	Not Reported	[4]

Table 4: Recommended Application Rates for Prothioconazole 480 g/L SC Formulation

Crop	Application Rate (L/ha)	Target Diseases	Reference
Wheat, Barley, Oats	0.6 - 1.0	Fusarium head blight, Septoria leaf blotch, Rusts	[5]
Soybeans, Pulses	0.5 - 0.8	Various fungal diseases	[5]
Grapes, Vegetables	0.7 - 1.2	Powdery mildew and other fungal diseases	[5]
Canola, Sunflower	0.6 - 1.0	Sclerotinia and other fungal diseases	[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the application and evaluation of **prothioconazole** foliar sprays in a field trial setting.

Protocol 1: Field Sprayer Calibration

Objective: To ensure accurate and uniform application of the **prothioconazole** spray solution at the desired volume per unit area.

Materials:

- Field sprayer with boom and nozzles
- Clean water
- Measuring tape
- Stopwatch
- Graduated measuring container (ounces or milliliters)
- Flags or markers

Procedure:

- Pre-Calibration Check:
 - Thoroughly clean the sprayer tank, lines, and nozzles to remove any residues.[\[6\]](#)
 - Inspect hoses and connections for leaks or damage.[\[6\]](#)
 - Ensure all nozzles are of the same type and size and are not excessively worn. Check for a uniform spray pattern from each nozzle.[\[6\]](#)
 - Fill the sprayer tank at least half full with clean water.
- Determine Sprayer Travel Speed:
 - Measure a course of at least 200-300 feet in the field to be sprayed.[\[6\]](#)[\[7\]](#)

- With the sprayer in operation (at the intended gear and throttle setting), record the time required to travel the measured distance.[7]
- Repeat this process at least twice and calculate the average time.
- Calculate the travel speed in miles per hour (MPH) or kilometers per hour (km/h).
- Measure Nozzle Output:
 - Park the sprayer and maintain the same engine speed (RPM) and pressure used to determine the travel speed.[7]
 - Using the graduated container, collect the output from a single nozzle for a set period (e.g., 1 minute or the average time it took to travel the calibration course).[8]
 - Repeat this for several nozzles to ensure uniformity. Replace any nozzle with an output that deviates by more than 10% from the average.[6]
- Calculate Application Rate:
 - Use the following formula to calculate the application rate in gallons per acre (GPA): GPA = (GPM * 5940) / (MPH * W) Where:
 - GPM = Nozzle output in gallons per minute
 - MPH = Sprayer speed in miles per hour
 - W = Nozzle spacing in inches[6]
 - Adjust pressure or travel speed as needed to achieve the target application rate, and then recalibrate. Note that adjusting pressure will also affect droplet size.

Protocol 2: Foliar Spray Application in a Randomized Complete Block Design

Objective: To apply **prothioconazole** treatments to experimental plots in a manner that allows for statistical comparison of their effects.

Materials:

- Calibrated field sprayer
- **Prothioconazole** formulation
- Water for spray solution
- Adjuvants (if required by the experimental design)
- Personal Protective Equipment (PPE) as per the product label
- Plot maps and markers

Procedure:

- Trial Layout:
 - Design the field trial using a randomized complete block design with a sufficient number of replicates (typically 3-4) for each treatment.
 - Clearly mark the boundaries of each plot.
- Spray Solution Preparation:
 - Calculate the amount of **prothioconazole** formulation and water needed for each treatment based on the plot size and the calibrated application rate.
 - Fill the sprayer tank halfway with clean water, begin agitation, and then add the required amount of **prothioconazole**. Add any other tank-mix partners or adjuvants as per the manufacturer's recommendations. Fill the remainder of the tank with water.
- Application:
 - Apply the treatments at the specified crop growth stage (e.g., beginning of anthesis for Fusarium head blight control in wheat).[\[3\]](#)
 - Ensure consistent sprayer speed and pressure across all plots.

- To minimize spray drift between plots, consider using shielded sprayers or leaving buffer zones. Apply treatments when wind speeds are low.
- Thoroughly clean the sprayer between treatments if different active ingredients are being tested.

Protocol 3: Assessment of Fusarium Head Blight (FHB) Severity

Objective: To quantify the level of FHB in treated and untreated plots to evaluate the efficacy of **prothiocconazole**.

Materials:

- Data collection sheets or electronic device
- Random number generator or a predetermined sampling pattern

Procedure:

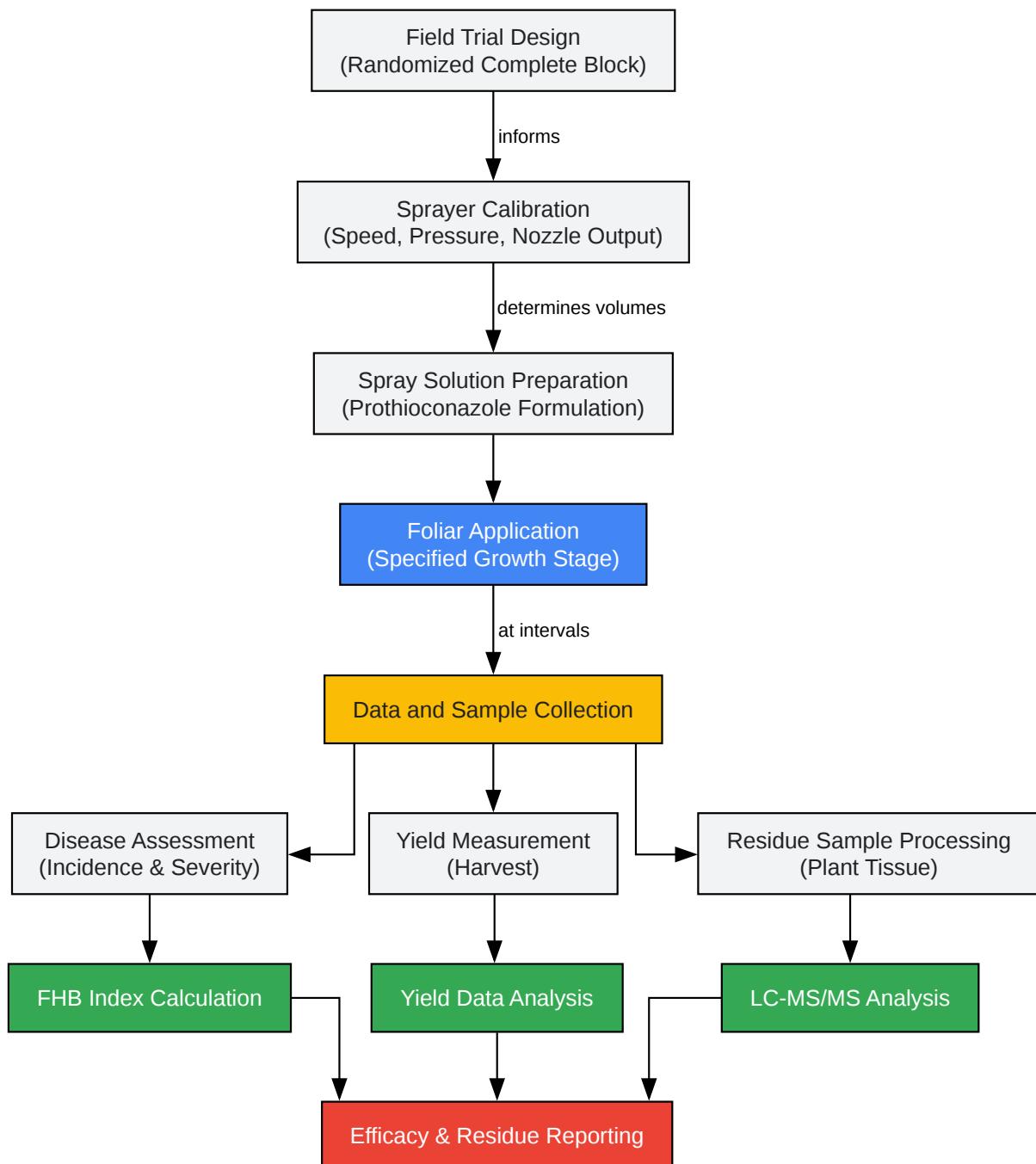
- Sampling:
 - Within each plot, randomly select a predetermined number of wheat heads (e.g., 100 heads) for assessment.^[9] To avoid bias, follow a predefined pattern (e.g., a "W" or "V" pattern) through the plot and collect heads at regular intervals without looking at them directly.^[9]
- Disease Incidence Assessment:
 - Count the number of heads showing any visible symptoms of FHB (bleached spikelets).
 - Calculate the disease incidence as a percentage: Incidence (%) = (Number of infected heads / Total number of heads assessed) * 100^[9]
- Disease Severity Assessment:
 - For each infected head, visually estimate the percentage of the head area showing symptoms.^[9]

- Calculate the average disease severity across all infected heads.
- FHB Index Calculation:
 - Calculate the FHB Index, which combines incidence and severity into a single value: FHB Index = (Incidence (%)) * Average Severity (%) / 100[9][10]

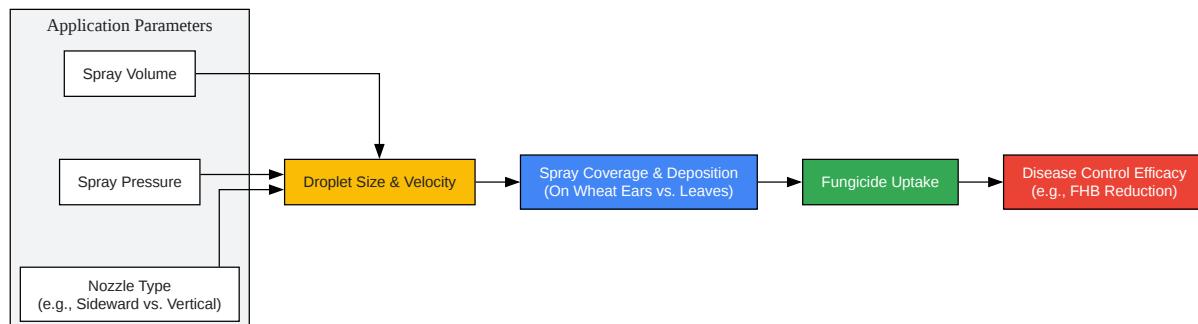
Protocol 4: Prothioconazole Residue Analysis in Plant Tissue using LC-MS/MS

Objective: To determine the concentration of **prothioconazole** and its primary metabolite, **prothioconazole**-desthio, in plant samples.

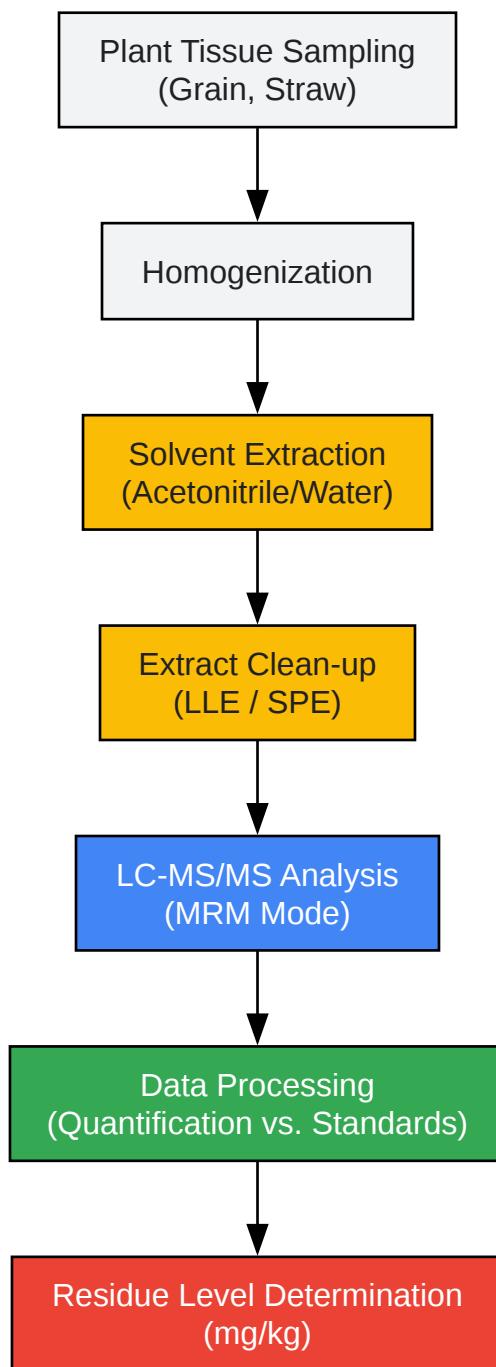
Materials:


- Homogenizer/blender
- Centrifuge and centrifuge tubes
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Acetonitrile, water (HPLC grade), n-hexane, dichloromethane
- Cysteine-hydrochloride solution
- Internal standards (isotopically labeled **prothioconazole** and **prothioconazole**-desthio)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:


- Sample Preparation:
 - Collect plant tissue samples (e.g., wheat grain, straw) from the field plots at specified pre-harvest intervals.
 - Homogenize a known weight of the sample.
- Extraction:

- Extract the homogenized sample with a mixture of acetonitrile and water, often with the addition of a cysteine-hydrochloride solution.[11]
- Add internal standards to the extract.
- Centrifuge the mixture to separate the solid and liquid phases.
- Clean-up:
 - Filter the supernatant.
 - Perform a liquid-liquid partition using n-hexane and dichloromethane to remove non-polar interferences.[11]
 - Further purify the extract using Solid Phase Extraction (SPE) if necessary.
- LC-MS/MS Analysis:
 - Analyze the final extract using a reversed-phase HPLC system coupled to a tandem mass spectrometer (MS/MS).
 - Use a C18 column with a mobile phase gradient of acetonitrile and water (with an acidic modifier).[11]
 - Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect and quantify **prothioconazole** and **prothioconazole**-desthio based on their specific precursor and product ion transitions.[11]
- Quantification:
 - Create a calibration curve using matrix-matched standards of known concentrations.
 - Calculate the concentration of **prothioconazole** and **prothioconazole**-desthio in the original sample based on the peak areas relative to the internal standards and the calibration curve.


Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a **prothioconazole** field trial.

[Click to download full resolution via product page](#)

Caption: Influence of nozzle parameters on fungicide efficacy.

[Click to download full resolution via product page](#)

Caption: Workflow for **prothioconazole** residue analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Distribution of prothioconazole and tebuconazole between wheat ears and flag leaves following fungicide spraying with different nozzle types at flowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. albaugh.com [albaugh.com]
- 5. pomais.com [pomais.com]
- 6. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 7. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 8. Steps to Calibrate your Field Sprayer – Sprayers 101 [sprayers101.com]
- 9. Scouting for Fusarium Head Blight (FHB) and Harvest Considerations | MU Extension [extension.missouri.edu]
- 10. scabusa.org [scabusa.org]
- 11. fao.org [fao.org]
- To cite this document: BenchChem. [Prothioconazole Foliar Spray Application in Field Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679736#prothioconazole-foliar-spray-application-techniques-in-field-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com